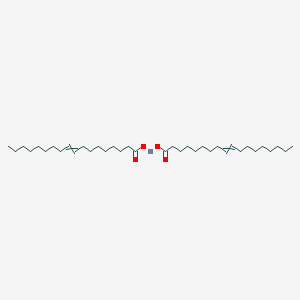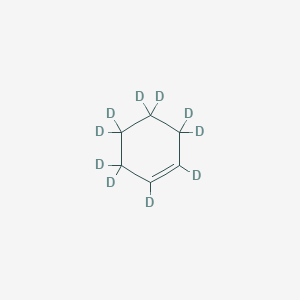
1,3-Bis(2-chlorophenyl)thiourea
Descripción general
Descripción
1,3-Bis(2-chlorophenyl)thiourea is an organosulfur compound with the chemical formula C13H10Cl2N2S. It is a derivative of thiourea, where two chlorophenyl groups are attached to the nitrogen atoms of the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2-chlorophenyl)thiourea can be synthesized through the condensation of 2-chloroaniline with thiophosgene or isothiocyanates. The reaction typically involves the following steps:
-
Condensation with Thiophosgene
Reactants: 2-chloroaniline and thiophosgene.
Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures.
Procedure: 2-chloroaniline is added dropwise to a solution of thiophosgene in dichloromethane, followed by stirring at room temperature for several hours.
-
Condensation with Isothiocyanates
Reactants: 2-chloroaniline and phenyl isothiocyanate.
Conditions: The reaction is performed in a solvent like ethanol or acetonitrile.
Procedure: 2-chloroaniline is mixed with phenyl isothiocyanate and heated under reflux for several hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-chlorophenyl)thiourea undergoes various chemical reactions, including:
-
Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the thiourea moiety.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures, inert atmosphere.
Products: Reduced forms of the compound, often leading to the formation of amines.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the reagent.
Products: Substituted derivatives, such as halogenated or alkylated products
Aplicaciones Científicas De Investigación
1,3-Bis(2-chlorophenyl)thiourea has several scientific research applications:
-
Chemistry
- Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
- Acts as a ligand in coordination chemistry to form metal complexes.
-
Biology
- Investigated for its potential antibacterial and antifungal properties.
- Studied for its role in enzyme inhibition and protein binding.
-
Medicine
- Explored for its anticancer and anti-inflammatory activities.
- Potential use in the development of therapeutic agents for various diseases.
-
Industry
- Utilized in the production of dyes, pigments, and other chemical intermediates.
- Employed in the synthesis of polymers and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-chlorophenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity or alteration of protein function. The pathways involved include:
-
Enzyme Inhibition
- The compound binds to the active site of enzymes, preventing substrate binding and catalysis.
- Common targets include proteases, kinases, and oxidoreductases.
-
Protein Binding
- The compound interacts with protein surfaces, affecting their stability and function.
- This can lead to changes in cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
1,3-Bis(2-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
-
1,3-Bis(4-chlorophenyl)thiourea
- Similar structure but with chlorine atoms at different positions.
- Exhibits different reactivity and biological activity.
-
1,3-Bis(2,4-dichlorophenyl)thiourea
- Contains additional chlorine atoms, leading to increased steric hindrance.
- Shows variations in chemical and biological properties.
-
1,3-Bis(2-methylphenyl)thiourea
- Methyl groups instead of chlorine atoms.
- Different electronic and steric effects, influencing its reactivity and applications .
Propiedades
IUPAC Name |
1,3-bis(2-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTJZLBYKUDXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352088 | |
| Record name | 1,3-bis(2-chlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-68-7 | |
| Record name | Di-2-chlorophenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(2-chlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(2-CHLOROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















